molecular formula C12H24ClNO4 B10814172 Valeryl-L-carnitine-d3 (chloride)

Valeryl-L-carnitine-d3 (chloride)

Cat. No.: B10814172
M. Wt: 284.79 g/mol
InChI Key: REFPVMRTHIMPLJ-XTBBRISTSA-N
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Description

Valeryl-L-carnitine-d3 (chloride) is a deuterium-labeled isotopologue of valeryl-L-carnitine chloride, a medium-chain acylcarnitine involved in fatty acid metabolism. It serves as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), particularly in studies of metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Its molecular formula is C₁₂H₂₁D₃NO₄·Cl, with a molecular weight of 284.8 g/mol . The compound replaces three hydrogens in the trimethylammonium group of L-carnitine with deuterium atoms, ensuring near-identical chromatographic behavior to the non-deuterated form while providing a distinct mass signature for detection .

Key properties include:

  • Purity: ≥99% deuterated forms (d1-d3) .
  • Solubility: Soluble in DMF (15 mg/ml), DMSO (20 mg/ml), ethanol (25 mg/ml), and PBS (pH 7.2, 10 mg/ml) .
  • Storage: Stable at -20°C .

Properties

Molecular Formula

C12H24ClNO4

Molecular Weight

284.79 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(5,5,5-trideuteriopentanoyloxy)propyl]-trimethylazanium;chloride

InChI

InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1/i1D3;

InChI Key

REFPVMRTHIMPLJ-XTBBRISTSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Key Steps:

  • Demethylation :

    • L-carnitine is reacted with 2-hydroxyethylamine at elevated temperatures (80–100°C) to yield demethylated L-carnitine.

    • Reaction Conditions :

      • Solvent: 2-hydroxyethylamine (3:1 to 10:1 v/w ratio relative to L-carnitine).

      • Duration: 3–6 hours.

      • Yield: >95% (crude product).

  • Deuterium Incorporation :

    • The demethylated intermediate is treated with iodomethane-d3 (CD3I) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

    • Reaction Conditions :

      • Molar ratio: 1:1 to 1:1.5 (demethylated L-carnitine : CD3I).

      • Temperature: 40–60°C.

      • Duration: 1–4 hours.

      • Yield: 79–89% after purification.

  • Valerylation :

    • The deuterated L-carnitine intermediate undergoes esterification with valeric acid-5,5,5-d3 anhydride.

    • Catalyst : 4-dimethylaminopyridine (DMAP).

    • Solvent : Dichloromethane or tetrahydrofuran.

    • Yield : 70–85%.

Purification:

  • Crystallization : The crude product is dissolved in a 1:3 isopropanol-acetone mixture, heated to reflux, and slowly cooled to induce crystallization.

  • Purity : >99% deuterated forms (d1-d3) confirmed via LC-MS.

Chemoenzymatic Synthesis

Enzyme-mediated methods offer regiospecificity and reduced side reactions. A hybrid approach combines chemical and enzymatic steps:

Procedure:

  • Enzymatic Activation :

    • Lipase-catalyzed esterification of L-carnitine with deuterated valeric acid (C5D10O2).

    • Enzyme : Candida antarctica lipase B (CAL-B).

    • Solvent : Tert-butanol.

    • Yield : 82–88%.

  • Chloride Formation :

    • The esterified product is treated with hydrochloric acid (HCl) in ethanol to form the chloride salt.

    • Conditions :

      • Temperature: 25–30°C.

      • Duration: 2 hours.

      • Yield: 95–98%.

Advantages:

  • Avoids harsh reagents (e.g., CD3I).

  • Higher regioselectivity for the sn-1 position.

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability:

Process Optimization:

  • Continuous Flow Reactors :

    • Demethylation and deuterium incorporation are performed in tandem within a single reactor.

    • Throughput : 50–100 kg/batch.

  • Chromatographic Purification :

    • Reverse-phase HPLC with C18 columns.

    • Mobile Phase : Acetonitrile/water (70:30) + 0.1% formic acid.

Quality Control:

  • Analytical Metrics :

    ParameterSpecificationMethod
    Deuterium Purity≥99% (d3)NMR/MS
    Chloride Content18.5–19.5%Ion Chromatography
    Optical Purity>99% L-isomerChiral HPLC

Challenges and Mitigation Strategies

Key Challenges:

  • Isotopic Dilution :

    • Trace protiated solvents (e.g., H2O) reduce deuterium enrichment.

    • Solution : Use deuterated solvents (D2O, CD3OD) in critical steps.

  • Byproduct Formation :

    • Undesired acylcarnitines (e.g., isovaleryl-L-carnitine) may form during esterification.

    • Solution : Optimize stoichiometry (8:1 anhydride:L-carnitine ratio).

Emerging Technologies

Microwave-Assisted Synthesis:

  • Reduces reaction times by 50–70% for demethylation and valerylation steps.

  • Conditions : 100–120°C, 200–300 W.

Flow Chemistry:

  • Enables real-time monitoring of deuterium incorporation via in-line FTIR .

Chemical Reactions Analysis

Types of Reactions

Valeryl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

Valeryl-L-carnitine-d3 (chloride) is primarily used in the following areas:

  • Metabolic Studies
    • It plays a crucial role in studying the metabolism of fatty acids and the transport of acyl groups into mitochondria for energy production. The compound facilitates the understanding of carnitine's role in cellular metabolism and mitochondrial function .
  • Clinical Diagnostics
    • The compound is utilized in clinical settings to monitor carnitine levels in patients with metabolic disorders. Its use as an internal standard enhances the accuracy of quantifying various acylcarnitines in biological samples, which is vital for diagnosing conditions like fatty acid oxidation disorders .
  • Pharmaceutical Development
    • In pharmaceutical research, Valeryl-L-carnitine-d3 (chloride) aids in the development and quality control of carnitine-based supplements and medications. Its deuterated nature allows for precise tracking and quantification during drug formulation studies .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Usage
Metabolic StudiesInvestigates fatty acid metabolism and mitochondrial function.Essential for understanding energy production pathways.
Clinical DiagnosticsMonitors carnitine levels in metabolic disorders.Used as an internal standard in mass spectrometry for acylcarnitines.
Pharmaceutical DevelopmentAids in the formulation and quality control of supplements and medications.Enhances accuracy in drug formulation studies.

Case Studies

  • Fatty Acid Oxidation Disorders
    • A study involving patients with methylmalonic acidemia demonstrated that using Valeryl-L-carnitine-d3 (chloride) as an internal standard allowed researchers to accurately quantify acylcarnitines in plasma samples. This method improved diagnostic capabilities for inherited metabolic disorders .
  • Radiation Exposure Studies
    • Research on rhesus monkeys exposed to ionizing radiation showed increased serum levels of Valeryl-L-carnitine following exposure to 7 and 10 Gray units. This finding underscores its potential as a biomarker for stress responses related to radiation .
  • Methodological Advances
    • A clinically validated method utilizing liquid chromatography-tandem mass spectrometry was developed to separate and quantify underivatized acylcarnitines, including Valeryl-L-carnitine-d3 (chloride). This method resolved isobaric species effectively, enhancing diagnostic precision for metabolic disorders .

Mechanism of Action

Valeryl-L-carnitine-d3 (chloride) exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with carnitine acyltransferase enzymes, facilitating the conversion of fatty acids into acylcarnitines, which can then be transported across the mitochondrial membrane. This process is crucial for energy production in cells .

Comparison with Similar Compounds

Structural and Functional Differences

Deuterated acylcarnitines vary primarily in acyl chain length, branching, and metabolic roles. Below is a comparative analysis:

Table 1: Structural and Analytical Properties
Compound Acyl Chain Molecular Formula Molecular Weight (g/mol) Purity Key Applications
Valeryl-L-carnitine-d3 (chloride) C5 (straight) C₁₂H₂₁D₃NO₄·Cl 284.8 ≥99% Quantifying valeryl-carnitine in MCAD deficiency
Butyryl-L-carnitine-d3 (chloride) C4 (straight) C₁₁H₁₉D₃NO₄·Cl 270.8 ≥99% Fatty acid oxidation studies
Lauroyl-L-carnitine-d3 (chloride) C12 (straight) C₁₉H₃₅D₃NO₄·Cl 382.98 >95% Long-chain fatty acid metabolism
Propionyl-L-carnitine-d3 (chloride) C3 (straight) C₁₀H₁₇D₃NO₄·Cl 256.7 (estimated) >99% Propionic acidemia research
2-Methylbutyryl-L-carnitine-d3 (chloride) C5 (branched) C₁₂H₂₁D₃NO₄·Cl 284.8 >97% Branched-chain acyl disorder analysis
Key Observations :

Chain Length :

  • Short-chain (C3–C5) : Propionyl (C3) and butyryl (C4) derivatives are critical for disorders like propionic acidemia and short-chain acyl-CoA dehydrogenase (SCAD) deficiency. Valeryl (C5) is intermediate, associated with MCAD deficiency .
  • Long-chain (C12–C18) : Lauroyl (C12) and oleoyl (C18:1) are used in studies of long-chain fatty acid oxidation defects .

Branching :

  • Branched-chain derivatives like 2-methylbutyryl-d3 (C5) mimic metabolites in disorders such as 2-methylbutyryl-CoA dehydrogenase deficiency, altering chromatographic retention times compared to straight-chain analogs .

Deuteration Site :

  • Most deuterated acylcarnitines, including valeryl-d3, replace three hydrogens in the trimethylammonium group (-N⁺(CD₃)(CH₃)₂), ensuring minimal disruption to chemical behavior .

Analytical Performance

Table 2: Solubility and Stability
Compound Solubility Storage Conditions Stability Considerations
Valeryl-L-carnitine-d3 (chloride) DMF, DMSO, ethanol, PBS (pH 7.2) -20°C Stable for >2 years at -20°C
Butyryl-L-carnitine-d3 (chloride) Not explicitly stated Dry ice shipping Sensitive to repeated freeze-thaw
Lauroyl-L-carnitine-d3 (chloride) Limited aqueous solubility -20°C, blue ice Requires sonication for dissolution
Oleoyl-L-carnitine-d3 (chloride) Ethanol, DMSO -20°C Hydrolysis risk in acidic conditions
Key Findings :
  • Valeryl-d3 exhibits superior solubility in polar solvents compared to longer-chain derivatives like lauroyl-d3, which require organic solvents for dissolution .
  • All deuterated compounds are shipped under controlled conditions (-20°C or dry ice) to prevent degradation .

Q & A

Basic Research Questions

Q. How is Valeryl-L-carnitine-d3 (chloride) utilized as an internal standard in quantitative mass spectrometry?

  • Methodological Answer : Valeryl-L-carnitine-d3 (chloride) is deuterated at specific positions to isotopically distinguish it from endogenous L-carnitine derivatives. Researchers prepare a stock solution (e.g., 10 mM in methanol) and spike it into biological samples (e.g., plasma or urine) at a known concentration. Calibration curves are generated using serial dilutions of the analyte and internal standard, followed by LC-MS/MS analysis. The deuterated compound’s near-identical chromatographic behavior ensures accurate quantification by correcting for matrix effects and instrument variability .

Q. What protocols ensure the stability of Valeryl-L-carnitine-d3 (chloride) during experimental workflows?

  • Methodological Answer : Stability is maintained by storing the compound at -80°C in anhydrous, light-protected conditions. For in vitro studies, working solutions should be prepared in inert solvents (e.g., acetonitrile with 0.1% formic acid) to prevent hydrolysis. Researchers must validate stability under experimental conditions (e.g., pH, temperature) via repeated LC-MS/MS measurements over time, comparing peak area ratios of the deuterated compound to non-deuterated analogs .

Q. How is isotopic purity verified for Valeryl-L-carnitine-d3 (chloride) in metabolic studies?

  • Methodological Answer : Isotopic purity (>98% deuterium incorporation) is confirmed using high-resolution mass spectrometry (HRMS) or NMR. For HRMS, the molecular ion cluster (e.g., [M+H]+) is analyzed for the absence of unlabeled or partially labeled species. NMR spectroscopy identifies deuterium positions via characteristic shifts in proton spectra (e.g., loss of signals corresponding to deuterated methyl groups). A typical purity assessment workflow includes:

TechniqueParameter AssessedAcceptance Criteria
HRMSIsotopic abundance≥98% D3 species
NMRDeuterium positionNo residual CH3 signals

Advanced Research Questions

Q. How can researchers mitigate isotopic interference when using Valeryl-L-carnitine-d3 (chloride) in complex biological matrices?

  • Methodological Answer : Isotopic interference may arise from natural abundance heavy isotopes (e.g., 13C, 15N) in endogenous compounds. To address this, researchers employ chromatographic separation (e.g., UPLC with C18 columns) to resolve the deuterated standard from isobaric interferences. Additionally, mathematical correction using the "exact mass" feature of HRMS distinguishes D3-labeled compounds from 13C-enriched species. Validation experiments should compare spiked vs. unspiked matrices to quantify background contributions .

Q. What statistical approaches resolve contradictions in Valeryl-L-carnitine-d3 (chloride) quantification across studies?

  • Methodological Answer : Discrepancies often stem from differences in extraction efficiency or ionization suppression. Researchers apply multivariate regression models (e.g., mixed-effects models) to account for batch effects, sample preparation variability, and instrument drift. Normalization to a second internal standard (e.g., octanoyl-L-carnitine-d3) or external calibrators can improve cross-study reproducibility. Peer-reviewed guidelines, such as the Metabolomics Standards Initiative, provide frameworks for data harmonization .

Q. How does Valeryl-L-carnitine-d3 (chloride) enable flux analysis in mitochondrial β-oxidation studies?

  • Methodological Answer : The deuterated compound is used in stable isotope tracer experiments to track fatty acid metabolism. Cells or tissues are incubated with deuterated valeryl-L-carnitine, and its conversion to acetyl-CoA derivatives is quantified via LC-MS/MS. Kinetic parameters (e.g., Vmax, Km) are derived using computational tools like Isotopomer Spectral Analysis (ISA). This approach reveals enzyme deficiencies (e.g., ACADVL mutations) or drug-induced perturbations in β-oxidation pathways .

Q. What experimental designs validate the specificity of Valeryl-L-carnitine-d3 (chloride) in enzyme inhibition assays?

  • Methodological Answer : Specificity is tested using recombinant carnitine palmitoyltransferase (CPT) isoforms. Competitive inhibition assays are performed with varying concentrations of Valeryl-L-carnitine-d3 (chloride) and non-deuterated substrates. Michaelis-Menten kinetics are analyzed to determine inhibition constants (Ki). Cross-reactivity with unrelated enzymes (e.g., acyl-CoA dehydrogenases) is ruled out via activity assays in knockout cell lines or selective enzyme inhibitors .

Data Interpretation and Reporting

Q. How should researchers report Valeryl-L-carnitine-d3 (chloride) data to align with FAIR principles?

  • Methodological Answer : Data must include:

  • Metadata : Batch-specific isotopic purity, storage conditions, and solvent composition.
  • Analytical Parameters : MS/MS transitions (e.g., m/z 288→85 for Valeryl-L-carnitine), collision energies, and chromatographic gradients.
  • Statistical Codes : Scripts for normalization and outlier detection (e.g., R/Python packages).
    Public repositories like MetaboLights require this information for dataset interoperability .

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